5-Amino-3-methoxy-4-methylbenzoic acid methyl ester
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Overview
Description
5-Amino-3-methoxy-4-methylbenzoic acid methyl ester is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is known for its unique structure, which includes an amino group, a methoxy group, and a methyl group attached to a benzoic acid methyl ester core. It is used in various chemical and pharmaceutical applications due to its versatile reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester typically involves the esterification of 5-Amino-3-methoxy-4-methylbenzoic acid. This can be achieved by reacting the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid methyl esters.
Scientific Research Applications
5-Amino-3-methoxy-4-methylbenzoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the methoxy and methyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate biochemical pathways and exert various biological effects .
Comparison with Similar Compounds
- 5-Amino-3-methoxybenzoic acid methyl ester
- 5-Amino-4-methylbenzoic acid methyl ester
- 3-Methoxy-4-methylbenzoic acid methyl ester
Comparison: 5-Amino-3-methoxy-4-methylbenzoic acid methyl ester is unique due to the presence of both an amino group and a methoxy group on the benzoic acid methyl ester core. This combination of functional groups provides distinct reactivity and potential biological activity compared to similar compounds that may lack one or more of these groups .
Properties
IUPAC Name |
methyl 3-amino-5-methoxy-4-methylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-8(11)4-7(10(12)14-3)5-9(6)13-2/h4-5H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFGDXCXNZOUAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563682 |
Source
|
Record name | Methyl 3-amino-5-methoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69660-37-3 |
Source
|
Record name | Methyl 3-amino-5-methoxy-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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